molecular formula C19H22N2O3S B6573748 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide CAS No. 946213-94-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide

Cat. No. B6573748
CAS RN: 946213-94-1
M. Wt: 358.5 g/mol
InChI Key: WPILSNQRQYYFNW-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide (ETQM) is an organic compound used in scientific research and laboratory experiments. ETQM is a derivative of quinaldine, a heterocyclic aromatic compound, and is composed of a benzamide moiety and an ethanesulfonyl group. ETQM is used for a variety of applications in research due to its unique properties and structure.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is not yet fully understood. However, it is believed that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide binds to certain receptors in the body, which then triggers a cascade of biochemical reactions leading to the desired effect. This binding is thought to be mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative effects. In animal models, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has been shown to reduce inflammation and improve wound healing. It has also been shown to reduce the growth of cancer cells and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide in laboratory experiments are that it is relatively easy to synthesize, it is relatively stable, and it has a wide range of applications. The main limitation of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The future directions for research involving N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the study of its effects on various diseases and conditions. Additionally, further research into the biochemical and physiological effects of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide could lead to the development of new drugs and treatments. Finally, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide could be used in experiments to synthesize other compounds, which could lead to the development of new materials and technologies.

Synthesis Methods

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is synthesized through a series of reactions involving quinaldine and ethanesulfonyl chloride. The first step is to react quinaldine with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces an intermediate product, which is then further reacted with a Grignard reagent to form the desired product, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is widely used in scientific research due to its unique properties and structure. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has been used in studies to investigate the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to evaluate the efficacy and safety of drugs. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has also been used in studies to investigate the effects of environmental pollutants on human health. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide has also been used in laboratory experiments to synthesize other compounds and to study their properties.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-13-16(10-11-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILSNQRQYYFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide

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